Cas no 164347-51-7 ((1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol)

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol is a chiral indanol derivative with a stereochemically defined structure, making it a valuable intermediate in pharmaceutical synthesis. Its rigid indane scaffold and functional groups (methylamino and hydroxyl) enable selective modifications for drug development, particularly in central nervous system (CNS) targeting compounds. The (1R,2S) configuration ensures high enantiomeric purity, critical for optimizing biological activity and minimizing off-target effects. This compound is often employed in asymmetric synthesis and as a precursor for bioactive molecules, including adrenergic receptor modulators. Its stability and well-characterized reactivity profile make it suitable for scalable processes in medicinal chemistry and fine chemical production.
(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol structure
164347-51-7 structure
Product name:(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol
CAS No:164347-51-7
MF:C10H13NO
Molecular Weight:163.216322660446
MDL:MFCD29920662
CID:2780936
PubChem ID:22871592

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol 化学的及び物理的性質

名前と識別子

    • (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol
    • F50027
    • Rel-(1r,2s)-1-(methylamino)-2,3-dihydro-1h-inden-2-ol
    • MDL: MFCD29920662
    • インチ: 1S/C10H13NO/c1-11-10-8-5-3-2-4-7(8)6-9(10)12/h2-5,9-12H,6H2,1H3/t9-,10+/m0/s1
    • InChIKey: XRSKXRSFBQMVOK-VHSXEESVSA-N
    • SMILES: O[C@H]1CC2C=CC=CC=2[C@H]1NC

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • XLogP3: 0.7
  • トポロジー分子極性表面積: 32.299

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-19702562-0.05g
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol
164347-51-7
0.05g
$683.0 2023-09-16
Enamine
EN300-19702562-10.0g
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol
164347-51-7
10g
$3500.0 2023-05-25
Enamine
EN300-19702562-2.5g
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol
164347-51-7
2.5g
$1594.0 2023-09-16
Enamine
EN300-19702562-10g
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol
164347-51-7
10g
$3500.0 2023-09-16
Enamine
EN300-19702562-1g
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol
164347-51-7
1g
$813.0 2023-09-16
Enamine
EN300-19702562-0.5g
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol
164347-51-7
0.5g
$781.0 2023-09-16
Enamine
EN300-19702562-0.25g
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol
164347-51-7
0.25g
$748.0 2023-09-16
Enamine
EN300-19702562-5.0g
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol
164347-51-7
5g
$2360.0 2023-05-25
Enamine
EN300-19702562-0.1g
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol
164347-51-7
0.1g
$715.0 2023-09-16
Enamine
EN300-19702562-1.0g
(1R,2S)-1-(methylamino)-2,3-dihydro-1H-inden-2-ol
164347-51-7
1g
$813.0 2023-05-25

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol 関連文献

(1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-olに関する追加情報

Recent Advances in the Study of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol (CAS: 164347-51-7)

The compound (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol, with the CAS number 164347-51-7, has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

One of the key areas of research has been the optimization of synthetic routes for (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient enantioselective synthesis method, achieving high yields and purity. This advancement is critical for scaling up production and ensuring consistency in pharmacological studies.

Pharmacological evaluations have revealed that (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol exhibits promising activity as a modulator of adrenergic receptors. In vitro and in vivo studies have shown its potential in treating cardiovascular diseases and neurological disorders. Notably, its selective binding to α2-adrenergic receptors suggests a reduced risk of side effects compared to non-selective agonists.

Recent preclinical trials have further explored the compound's pharmacokinetics and safety profile. Data from these studies indicate favorable bioavailability and a manageable toxicity profile, supporting its progression to clinical trials. Researchers are particularly interested in its potential application in managing hypertension and anxiety disorders.

In addition to its therapeutic potential, (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol has been investigated for its role in chemical biology. Its unique structure makes it a valuable tool for studying receptor-ligand interactions and signal transduction pathways. This dual utility underscores its importance in both drug development and basic research.

Looking ahead, ongoing research aims to elucidate the compound's precise mechanisms of action and identify potential drug combinations. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its translation into clinical applications. The continued exploration of (1R,2S)-1-(Methylamino)-2,3-dihydro-1H-inden-2-ol highlights its significance in advancing both therapeutic and scientific frontiers.

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